Cas no 915026-99-2 (Fluorescein, Phalloidin)

Fluorescein, Phalloidin Chemical and Physical Properties
Names and Identifiers
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- Fluorescein, Phalloidin
- ((R)-4-Hydroxy-4-methyl-Orn(FITC)7)-Phalloidin
- 7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin
- ((R)-4-Hydroxy-4-methyl-Orn(FITC)?)-Phalloidin
- Phalloidin, 7-[(4R)-N5-[[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]-, inner salt
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- MDL: MFCD00285819
- Inchi: 1S/C56H60N10O15S2/c1-24-46(71)61-38-19-36-31-7-5-6-8-37(31)64-52(36)83-22-40(53(77)66-21-30(70)16-41(66)50(75)59-24)63-51(76)45(26(3)67)65-47(72)25(2)58-49(74)39(62-48(38)73)20-56(4,80)23-57-55(82)60-27-9-12-32(54(78)79)35(15-27)44-33-13-10-28(68)17-42(33)81-43-18-29(69)11-14-34(43)44/h5-15,17-18,24-26,30,38-41,45,64,67-68,70,80H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H,78,79)(H2,57,60,82)/t24?,25?,26?,30?,38-,39+,40+,41?,45?,56?/m0/s1
- InChI Key: CJEWZWZNRFVJSM-PNHWZQMUSA-N
- SMILES: S1C2=C(C3=C([H])C([H])=C([H])C([H])=C3N2[H])C([H])([H])[C@@]2([H])C(N([H])[C@@]([H])(C(N([H])C([H])(C([H])([H])[H])C(N([H])C([H])(C([H])(C([H])([H])[H])O[H])C(N([H])[C@]([H])(C1([H])[H])C(N1C([H])([H])C([H])(C([H])([H])C1([H])C(N([H])C([H])(C([H])([H])[H])C(N2[H])=O)=O)O[H])=O)=O)=O)=O)C([H])([H])C(C([H])([H])[H])(C([H])([H])N([H])C(N([H])C1C([H])=C([H])C(C(=O)O[H])=C(C2=C3C([H])=C([H])C(C([H])=C3OC3C([H])=C(C([H])=C([H])C2=3)O[H])=O)C=1[H])=S)O[H])=O
Experimental Properties
- Solubility: Soluble in dimethyl sulfoxide
Fluorescein, Phalloidin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Hello Bio | HB0814-300 tests |
FITC Phalloidin |
915026-99-2 | >93% | 300 tests |
£147 | 2024-07-19 | |
FUJIFILM | 068-06261-300units |
Fluorescein, Phalloidin |
915026-99-2 | 300units |
JPY 35200 | 2023-09-15 | ||
Hello Bio | HB0814-100μg |
FITC Phalloidin |
915026-99-2 | >93% | 100μg |
£197 | 2024-07-19 | |
abcr | AB545344-1mg |
((R)-4-Hydroxy-4-methyl-Orn(FITC)7)-Phalloidin Trifluoroacetate; . |
915026-99-2 | 1mg |
€293.70 | 2025-02-16 |
Fluorescein, Phalloidin Related Literature
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1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on Fluorescein, Phalloidin
Fluorescein, Phalloidin: Applications and Recent Research Developments
Fluorescein, Phalloidin is a compound with the CAS number 915026-99-2, which has garnered significant attention in the field of biochemical research due to its unique properties and versatile applications. This compound is a derivative of fluorescein, a well-known fluorescent dye, combined with phalloidin, a toxin extracted from the death cap mushroom (*Amanita phalloides*). The synergistic combination of these two molecules has led to its widespread use in various scientific and medical research areas.
The primary significance of Fluorescein, Phalloidin lies in its ability to bind specifically to actin filaments within cells. Actin is a crucial component of the cytoskeleton, playing a vital role in cell shape, movement, and division. The binding of phalloidin to actin results in the formation of F-actin filaments, which can be visualized using fluorescein as a fluorescent marker. This property makes it an invaluable tool for studying cellular dynamics and structural organization.
In recent years, advancements in fluorescence microscopy have further enhanced the utility of Fluorescein, Phalloidin. Researchers have developed sophisticated techniques that allow for high-resolution imaging of actin networks in living cells. These techniques include confocal microscopy, total internal reflection fluorescence (TIRF) microscopy, and super-resolution microscopy methods such as STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy). Such innovations have enabled scientists to gain deeper insights into the complex processes involving actin dynamics, such as cell migration, muscle contraction, and signal transduction.
One of the most notable applications of Fluorescein, Phalloidin is in the field of cancer research. Actin rearrangement is a critical step in tumor cell invasion and metastasis. By using Fluorescein, Phalloidin, researchers can visualize and quantify actin remodeling in cancer cells, providing valuable information for developing targeted therapies. For instance, studies have shown that inhibiting actin polymerization can block tumor cell migration and reduce metastasis. This has led to the exploration of small-molecule inhibitors that target actin-binding proteins or kinases involved in actin dynamics.
Moreover, Fluorescein, Phalloidin has been utilized in drug discovery and development. Its ability to label specific cellular components allows researchers to screen for compounds that interact with actin or other cytoskeletal elements. This approach has identified novel drugs that can modulate cytoskeletal behavior, potentially leading to treatments for various diseases associated with cytoskeletal dysregulation.
The compound's fluorescence properties also make it useful for biosensor development. By coupling Fluorescein, Phalloidin with other biomolecules or nanoparticles, researchers can create highly sensitive biosensors for detecting specific biological events. For example, fluorescence resonance energy transfer (FRET) based on Fluorescein, Phalloidin has been employed to monitor protein-protein interactions or changes in intracellular calcium levels.
In addition to its biological applications, Fluorescein, Phalloidin has found use in materials science and nanotechnology. Its ability to bind specifically to actinic structures allows for the functionalization of surfaces and nanoparticles with actin-binding properties. This has potential applications in designing smart materials that can respond to cellular signals or in creating drug delivery systems targeted to specific cellular compartments.
The latest research on Fluorescein, Phalloidin continues to expand its utility across various fields. One emerging area is its use in stem cell research. Actin dynamics play a crucial role in stem cell differentiation and self-renewal. By visualizing actin networks in stem cells using Fluorescein, Phalloidin, researchers can better understand the mechanisms underlying these processes and develop more effective strategies for stem cell-based therapies.
In conclusion, Fluorescein, Phalloidin, with its CAS number 915026-99-2, is a multifaceted compound with significant implications in biochemical research. Its unique ability to label actin filaments has made it an indispensable tool for studying cellular structure and dynamics. With ongoing advancements in imaging technologies and interdisciplinary approaches, the applications of this compound are expected to grow even further, contributing to breakthroughs in medicine and biotechnology.
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